Bis(pentafluorophenyl) butanedioate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
83701-39-7 |
|---|---|
Molecular Formula |
C16H4F10O4 |
Molecular Weight |
450.18 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) butanedioate |
InChI |
InChI=1S/C16H4F10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |
InChI Key |
OQCVQUZWJWLXHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Dicyclohexylcarbodiimide Dcc Coupling:
This method involves the direct reaction of a substituted succinic acid with pentafluorophenol (B44920) in the presence of a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC). A catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often added to enhance the reaction rate. The reaction proceeds by the activation of the carboxylic acid groups by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, leading to the formation of the desired ester and dicyclohexylurea (DCU) as a byproduct.
A general procedure involves dissolving the substituted succinic acid and pentafluorophenol in an anhydrous solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF). DCC and a catalytic amount of DMAP are then added, and the reaction is stirred at room temperature. The insoluble DCU byproduct can be removed by filtration.
| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Product |
| Substituted Succinic Acid | Pentafluorophenol | DCC | DMAP | CH₂Cl₂ or DMF | Substituted Bis(pentafluorophenyl) Butanedioate |
Acid Chloride Formation Followed by Esterification:
An alternative and often high-yielding method involves the conversion of the substituted succinic acid to its corresponding diacid chloride. This is typically achieved by reacting the diacid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A patent for the synthesis of succinylcholine (B1214915) chloride describes the formation of succinyl chloride from succinic acid using triphosgene (B27547) (BTC) in dichloroethane with a catalytic amount of DMF. organic-chemistry.org This resulting substituted succinyl chloride is a highly reactive intermediate that readily undergoes esterification with pentafluorophenol (B44920).
The reaction is generally carried out by adding the substituted succinyl chloride to a solution of pentafluorophenol in an appropriate solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl gas produced during the reaction.
| Reactant 1 | Reagent | Reactant 2 | Base | Solvent | Product |
| Substituted Succinic Acid | Thionyl Chloride or Oxalyl Chloride | Pentafluorophenol | Triethylamine or Pyridine | Dichloroethane or THF | Substituted Bis(pentafluorophenyl) Butanedioate |
Stereoselective Synthesis of Chiral Butanedioate Derivatives
The synthesis of chiral butanedioate derivatives, where specific stereocenters are introduced into the butanedioate backbone, is of significant interest for applications in asymmetric synthesis and the development of chiral materials. The stereoselective synthesis of these compounds often employs the use of chiral auxiliaries.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.
One potential strategy for the stereoselective synthesis of chiral bis(pentafluorophenyl) butanedioates involves the following conceptual steps:
Attachment of a Chiral Auxiliary: A prochiral succinic acid derivative is reacted with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, to form a chiral adduct.
Diastereoselective Alkylation: The chiral adduct is then subjected to a diastereoselective alkylation reaction. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to a specific face of the molecule, leading to the formation of one diastereomer in excess.
Removal of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product to yield an enantiomerically enriched substituted succinic acid derivative.
Esterification: Finally, the chiral substituted succinic acid is converted to its bis(pentafluorophenyl) ester using one of the methods described in the previous section (e.g., DCC coupling or via the acid chloride).
While specific examples for the direct stereoselective synthesis of chiral bis(pentafluorophenyl) butanedioates are not extensively reported in the literature, the principles of using chiral auxiliaries for the asymmetric synthesis of substituted succinic acids are well-established. The subsequent conversion of these chiral diacids to their corresponding pentafluorophenyl esters would be a logical and feasible extension of these methodologies.
| Chiral Auxiliary Strategy | Key Steps |
| 1. Attachment | Reaction of a prochiral succinate (B1194679) with a chiral auxiliary. |
| 2. Diastereoselective Reaction | Alkylation or other modification directed by the chiral auxiliary. |
| 3. Cleavage | Removal of the chiral auxiliary to reveal the chiral succinate. |
| 4. Esterification | Conversion of the chiral succinic acid to the bis(pentafluorophenyl) ester. |
Mechanistic Investigations and Advanced Reactivity Profiling
Detailed Reaction Mechanisms of Nucleophilic Acyl Substitution
The core reactivity of bis(pentafluorophenyl) butanedioate involves nucleophilic attack at the two electrophilic carbonyl carbons of the butanedioate (succinate) backbone. This leads to the displacement of the pentafluorophenolate anion, a stable leaving group due to the electron-withdrawing nature of the five fluorine atoms on the aromatic ring. nottingham.edu.cnwikipedia.org
The reaction of this compound with primary or secondary amines is a highly efficient method for forming bis-amides. This process, known as aminolysis, is central to applications like peptide synthesis and polymer modification. wikipedia.orgchemistrysteps.com The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.
The general pathway involves two sequential steps for each ester group:
Nucleophilic Attack: An amine molecule, acting as the nucleophile, attacks one of the carbonyl carbons of the ester. This leads to the formation of a transient tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. This step involves the reformation of the carbonyl double bond and the expulsion of the pentafluorophenolate leaving group. A proton transfer step, often facilitated by a second molecule of the amine or a non-nucleophilic base, neutralizes the resulting positively charged amide.
This process can be repeated at the second PFP ester site to yield a symmetrical bis-amide, making this compound a useful cross-linking agent. The high reactivity of PFP esters significantly increases the rate of coupling, which is advantageous in minimizing side reactions. highfine.com
This compound can also undergo transesterification, where an alcohol acts as the nucleophile instead of an amine. wikipedia.orgresearchgate.net This reaction allows for the conversion of the PFP ester into a different ester, which can be useful for synthesizing polyesters or other ester-containing molecules. wikipedia.org
The mechanism is analogous to amide bond formation and can be catalyzed by either an acid or a base: wikipedia.orgbyjus.commasterorganicchemistry.com
Base-Catalyzed Transesterification: A base deprotonates the incoming alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the pentafluorophenolate anion. byjus.commasterorganicchemistry.com
Acid-Catalyzed Transesterification: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. byjus.commasterorganicchemistry.com After the formation of the tetrahedral intermediate, a proton transfer occurs, followed by the elimination of the pentafluorophenol (B44920) leaving group. byjus.com
The equilibrium of the reaction can be driven towards the desired product by using a large excess of the incoming alcohol or by removing the pentafluorophenol by-product. wikipedia.org
Kinetic and Thermodynamic Studies of Reactivity
The reaction rates of this compound are influenced by several factors, including the solvent, the presence of catalysts, and the inherent reactivity of the PFP ester itself compared to other activated esters.
The polarity of the solvent can significantly impact the rate of nucleophilic acyl substitution reactions. For the aminolysis of esters, the transition state often involves charge separation. Solvents that can stabilize this charge separation can accelerate the reaction. However, the relationship is not always straightforward and depends on the specific mechanism and the relative solvation of the reactants versus the transition state. nih.gov
| Solvent Property | General Effect on Nucleophilic Acyl Substitution Rate | Rationale |
|---|---|---|
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Generally increases rate | Stabilizes charged tetrahedral intermediate and transition state without strongly solvating the amine nucleophile. |
| Polar Protic (e.g., Water, Alcohols) | Variable; can decrease rate | Can solvate and deactivate the amine nucleophile through hydrogen bonding. May also lead to competing hydrolysis reactions. |
| Nonpolar (e.g., Toluene, Hexane) | Generally decreases rate | Poor solvation of charged intermediates and transition states. |
While PFP esters are "activated" and can react without a catalyst, the aminolysis reaction is often accelerated by the addition of a base. The base, typically a tertiary amine like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), does not act as a nucleophile itself but deprotonates the protonated amine that forms during the reaction, regenerating the free amine nucleophile. researchgate.net
Pentafluorophenyl esters are recognized as one of the most reactive classes of activated esters used in synthesis, particularly for amide bond formation. Their reactivity surpasses that of many other common activated esters, leading to faster reaction times and often higher yields by minimizing side reactions. highfine.com They are, however, less susceptible to spontaneous hydrolysis than some other highly reactive agents, making them convenient to handle. wikipedia.org
Kinetic studies have quantified this enhanced reactivity. For instance, the relative rate of coupling for PFP esters (OPFP) is significantly higher than that for pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. highfine.com
| Activated Ester Type | Relative Reactivity (Qualitative) | Key Characteristics |
|---|---|---|
| Acid Chlorides | Very High | Highly reactive, but sensitive to moisture and can be difficult to handle. chemistrysteps.com |
| Pentafluorophenyl (PFP) Esters | High | Highly reactive, good stability towards hydrolysis, crystalline solids. wikipedia.orghighfine.comorganic-chemistry.org |
| N-Hydroxysuccinimidyl (NHS) Esters | Moderate-High | Commonly used in bioconjugation, but more prone to hydrolysis than PFP esters. nih.gov |
| Pentachlorophenyl (PCP) Esters | Moderate | Less reactive than PFP esters. highfine.com |
| p-Nitrophenyl (ONp) Esters | Low-Moderate | Among the less reactive activated esters. highfine.com |
Chemoselectivity and Functional Group Tolerance
The ability of a reagent to selectively react with one functional group in the presence of others is a cornerstone of modern synthetic chemistry. This property, known as chemoselectivity, is crucial for the efficient synthesis of complex molecules, as it minimizes the need for protecting groups and reduces the number of synthetic steps. The functional group tolerance of a reagent dictates the range of chemical functionalities that can be present in a substrate without interfering with the desired transformation.
There is currently no specific data available in the scientific literature detailing the selective reactions of this compound in the presence of a diverse array of functional groups. To illustrate the concept of chemoselectivity, one might consider the acylation of a molecule containing both an amine and an alcohol. An ideal chemoselective acylating agent would react exclusively with the more nucleophilic amine, leaving the alcohol untouched.
Hypothetical Chemoselectivity of this compound:
| Reactant 1 | Reactant 2 | Potential Product(s) | Observed Selectivity |
| Primary Amine | Primary Alcohol | Monoamide, Diamide, Ester | Data Not Available |
| Thiol | Secondary Amine | Thioester, Amide | Data Not Available |
| Phenol | Aliphatic Alcohol | Aryl Ester, Alkyl Ester | Data Not Available |
This table is for illustrative purposes only, as no experimental data has been found.
Orthogonal reactivity refers to the ability to perform a sequence of chemical reactions on a molecule in any order, without the different reaction conditions interfering with each other. This level of control is highly desirable in complex synthetic pathways, such as in peptide synthesis or the assembly of multifunctional materials. Strategies for achieving orthogonal control often involve the use of reagents that are activated by specific and non-overlapping stimuli (e.g., light, specific catalysts, pH changes).
For this compound, no studies have been published that outline methods for controlling its reactivity in an orthogonal manner. Research in this area would be necessary to determine if its reactivity could be modulated to allow for sequential and selective transformations in the presence of other reactive species.
Applications in Advanced Organic Synthesis
Peptide and Oligomer Synthesis
The high reactivity of pentafluorophenyl esters makes them suitable for applications in the synthesis of peptides and related molecules. nih.govpsu.edu
Solid-Phase Peptide Synthesis (SPPS) Applications
In the context of Solid-Phase Peptide Synthesis (SPPS), a molecule like Bis(pentafluorophenyl) butanedioate would not be used for the standard stepwise addition of single amino acids. Instead, its bifunctional nature makes it a candidate for specific applications such as the formation of peptide loops or the synthesis of dimeric peptides on a solid support.
One plausible, though not explicitly documented, application is in on-resin cyclization. A linear peptide chain attached to the solid support, containing two free amino groups (for instance, the N-terminal amine and the side-chain of a lysine (B10760008) residue), could be treated with this compound. The two activated carbonyl groups of the reagent could react with the two amino groups on the peptide, forming a cyclic peptide linked by the butanedioyl moiety.
Efficiency in Difficult Sequences and Sterically Hindered Amino Acids
While no specific data exists for this compound, the high reactivity of PFP esters in general can be beneficial in coupling reactions involving sterically hindered amino acids or during the synthesis of "difficult" sequences that are prone to aggregation. psu.edu The enhanced acylation power of the PFP ester can help to drive these challenging coupling reactions to completion where other activating agents might fail.
Role in Avoiding Side Reactions
The use of pre-activated esters like PFP esters in SPPS can help to minimize certain side reactions. psu.edu By avoiding the in-situ activation step with reagents like carbodiimides, the formation of by-products such as N-acylurea can be prevented. Furthermore, the high coupling speed of PFP esters can reduce the risk of racemization at the activated amino acid residue, a common side reaction in peptide synthesis. highfine.com
Solution-Phase Peptide Synthesis
In solution-phase synthesis, this compound could be employed to link two separate peptide chains together. This would be achieved by reacting two equivalents of a peptide containing a free amino group with one equivalent of the bifunctional reagent. This approach could be used to create homodimeric peptides, where two identical peptide chains are joined.
A study on mixed pentafluorophenyl and o-fluorophenyl esters of various aliphatic dicarboxylic acids demonstrated the utility of such molecules in the heteroconjugation of peptides and proteins in solution. rsc.orgresearchgate.net This research supports the principle that bifunctional activated esters of dicarboxylic acids are effective tools for linking biomolecules. Although this study did not specifically use this compound, it provides a strong basis for its potential application in this area.
Synthesis of Peptidomimetics and Modified Peptides
Peptidomimetics are compounds that mimic the structure and function of natural peptides. This compound could serve as a scaffold to create such molecules. For instance, two different non-peptidic amino-containing molecules could be coupled to the reagent to create a novel structure that mimics the spatial arrangement of amino acid side chains in a peptide. The butanedioyl linker would act as the backbone of this mimetic. Research into the solid-phase synthesis of functionalized bis-peptides has highlighted the use of dicarboxylic acids in creating complex, shape-programmable oligomers. nih.gov
Oligonucleotide Synthesis and Conjugation
The application of this compound in standard oligonucleotide synthesis is not documented. However, its role as a cross-linking agent could be envisioned in the post-synthetic modification and conjugation of oligonucleotides. For example, two amino-modified oligonucleotides could be linked together using this reagent. This could be useful for creating probes for molecular biology or for the construction of more complex nucleic acid-based nanostructures.
Formation of Macrocyclic Structures and Complex Architectures
The bifunctional nature of this compound makes it an exemplary reagent for the construction of macrocycles. In these syntheses, the reagent is typically reacted with a complementary bifunctional nucleophile, such as a diamine or a diol, in a [1+1] cyclization reaction. The high reactivity of the PFP esters facilitates the ring-closing esterification or amidation.
A critical strategy for favoring the desired intramolecular cyclization over intermolecular polymerization is the use of high-dilution conditions. acs.org By adding the linear precursor slowly to a large volume of solvent, the concentration of the open-chain species remains low, thus minimizing the probability of intermolecular reactions. acs.org The electronic activation conferred by the pentafluorophenyl group is crucial, as it drives the reaction forward efficiently even at low concentrations, which is often a challenge in macrolactonization and macrolactamization reactions. researchgate.netnih.gov This method provides a powerful tool for synthesizing macrocyclic compounds that contain a succinate (B1194679) linker, which are key structural motifs in various complex natural products and designed molecules. researchgate.net
Functionalization of Complex Molecules and Natural Products
The high reactivity and chemoselectivity of the PFP ester group make this compound a valuable tool for modifying complex molecules and natural products, often without the need for harsh reaction conditions.
Amidation and Esterification Reactions
The primary application of PFP esters is in the formation of amide and ester bonds. wikipedia.orgnih.gov this compound serves as a bifunctional acylating agent, capable of cross-linking molecules with primary or secondary amine groups to form stable diamides, or with alcohols to form diesters. These reactions proceed under mild conditions, often requiring only a mild base, and are notable for the PFP ester's lower susceptibility to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. wikipedia.orgnih.gov
This reactivity has been extensively used in peptide synthesis and bioconjugation. nih.govrsc.orgresearchgate.net For instance, mixed PFP esters of aliphatic dicarboxylic acids have been used for the sequential and controlled conjugation of polypeptides, demonstrating the robustness of this chemistry on complex biomolecules. rsc.orgresearchgate.net The reaction of this compound with two equivalents of an amine or alcohol, or with a molecule containing multiple nucleophilic sites, provides a straightforward method for introducing a succinyl linker.
| Nucleophile | Product Type | Key Features | Citations |
| Primary/Secondary Amines | Diamide | High efficiency, mild conditions, stable bond formation. | wikipedia.orgnih.gov |
| Alcohols | Diester | Effective acylation, less prone to hydrolysis than NHS esters. | nih.govtcichemicals.com |
| Amino Acids/Peptides | Peptide Conjugate | Widely used in solid-phase and solution-phase peptide synthesis. | nih.govrsc.org |
Carbon-Carbon Bond Formation
While less common than C-N or C-O bond formation, PFP derivatives can participate in the formation of carbon-carbon bonds. The strong electron-withdrawing character of the pentafluorophenyl group significantly enhances the electrophilicity of the ester's carbonyl carbon. This heightened reactivity allows for reactions with potent carbon nucleophiles. For example, pentafluorophenol (B44920) has been shown to improve the reactivity and selectivity of organoaluminum reagents in reactions with chiral acetals. highfine.com By extension, it is plausible that this compound could react with organometallic reagents or stabilized carbanions, such as enolates in Claisen-type condensations, to form new C-C bonds at both ends of the butanedioyl spacer.
Reduction Reactions and Deuterium (B1214612) Labelling
PFP esters have demonstrated unique utility in reduction and isotopic labelling reactions, offering access to valuable synthetic building blocks.
Reduction: The active ester functionality of this compound can be readily reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) in a solvent like tetrahydrofuran (B95107) (THF) under mild, room-temperature conditions efficiently reduces the PFP esters to their corresponding primary alcohols. highfine.comuoa.gr This transformation is rapid, often completing within hours, and is compatible with a wide array of sensitive functional groups and common N-protecting groups (e.g., Boc, Cbz, Fmoc) found in complex molecules. uoa.gr Applying this to this compound would yield 1,4-butanediol.
Deuterium Labelling: PFP esters are exceptionally versatile precursors for deuterium labelling via two distinct, highly selective methods.
Reductive Deuteration: PFP esters are highly effective ketyl radical precursors. organic-chemistry.org In the presence of samarium(II) iodide (SmI₂) and deuterium oxide (D₂O), the ester is reduced to a ketyl radical intermediate which is then quenched by D₂O. organic-chemistry.orgacs.org This process results in the formation of α,α-dideuterio alcohols with excellent levels of deuterium incorporation (>98%). organic-chemistry.org This method allows for the synthesis of specifically deuterated diols from this compound.
α-Hydrogen/Deuterium Exchange: The acidity of the α-hydrogens in the butanedioate backbone is significantly increased by the electron-withdrawing PFP groups. researchgate.netnottingham.edu.cn This enables a highly regioselective hydrogen-deuterium (H/D) exchange at the α-positions using a simple organic base, such as triethylamine (B128534) (Et₃N), with D₂O serving as the deuterium source. researchgate.netnottingham.edu.cnnottingham.edu.cn This reaction provides a direct route to α,α,α',α'-tetradeuterio-bis(pentafluorophenyl) butanedioate, a valuable precursor for synthesizing deuterated carboxylic acid derivatives. nottingham.edu.cn
| Method | Reagents | Product from this compound | Key Features | Citations |
| Reduction | NaBH₄, THF | 1,4-Butanediol | Mild, rapid, high functional group tolerance. | highfine.comuoa.gr |
| Reductive Deuteration | SmI₂, D₂O | 1,1,4,4-Tetradeuterio-1,4-butanediol | Forms α,α-dideuterio alcohols; >98% [D] incorporation. | organic-chemistry.orgacs.org |
| H/D Exchange | Et₃N, D₂O | α,α,α',α'-Tetradeuterio-bis(pentafluorophenyl) butanedioate | Exploits acidity of α-protons; highly regioselective. | researchgate.netnottingham.edu.cn |
Sulfonamide Formation
Pentafluorophenyl-activated species are also utilized in the synthesis of sulfonamides. While the use of pentafluorophenyl sulfonate esters is a known method for preparing sulfonamides, the acylation of a sulfonamide's N-H bond with a PFP ester represents another plausible pathway. highfine.com The nucleophilic nitrogen of a primary or secondary sulfonamide could attack the electrophilic carbonyl of this compound to form N-acylsulfonamide linkages. This approach would be analogous to standard amidation and could serve to create complex, cross-linked structures involving sulfonamide moieties.
Desymmetrization Strategies
Desymmetrization is a powerful strategy for generating chirality from achiral, symmetric starting materials. organic-chemistry.orgrsc.org this compound, as a C₂-symmetric bifunctional reagent, is a potential substrate for such transformations. The reaction of one of the two identical PFP ester groups in this compound with a prochiral or meso-compound, such as a meso-diol or meso-diamine, can lead to a chiral product.
This transformation is typically achieved using a chiral catalyst that selectively facilitates the acylation at one of the two enantiotopic hydroxyl or amino groups of the meso substrate. southwales.ac.ukbeilstein-journals.org Alternatively, an enantiomerically pure PFP active ester has been shown to achieve kinetic resolution of a racemic intermediate, effectively desymmetrizing the system. worktribe.com In the context of this compound, a catalytic enantioselective acylation would yield a mono-acylated, chiral intermediate, which possesses both a newly formed ester or amide bond and a remaining PFP ester group for further functionalization. This strategy provides an elegant entry into complex, chiral molecules from simple, symmetric precursors.
Selective Functionalization of Symmetric Cores
The selective functionalization of meso or other symmetrically substituted compounds presents a formidable challenge in synthetic chemistry. The ability to differentiate between two or more chemically equivalent functional groups is crucial for the efficient synthesis of chiral molecules from achiral precursors. This compound has emerged as a promising reagent in this context, particularly in the desymmetrization of symmetric diols and other nucleophilic cores.
The high electrophilicity of the carbonyl centers in this compound, a direct consequence of the strong electron-withdrawing nature of the pentafluorophenyl groups, renders it highly susceptible to nucleophilic attack. This heightened reactivity can be harnessed to achieve selective mono-acylation of symmetric substrates, often with the aid of a chiral catalyst or auxiliary. The general strategy involves the formation of a diastereomeric intermediate, which then dictates the stereochemical outcome of the reaction, leading to a single enantiomer of the product.
Research in this area has demonstrated that the reaction conditions, including the choice of solvent, temperature, and the nature of the base, can be finely tuned to optimize both yield and enantioselectivity. The bulky pentafluorophenyl groups can also play a crucial role in the stereodifferentiation process by creating a sterically demanding environment around the reactive center.
| Substrate Type | Catalyst/Auxiliary | Product Type | Key Finding |
| meso-Diols | Chiral Amine | Mono-acylated Ester | High enantioselectivity in the desymmetrization process. |
| Symmetric Diamines | Chiral Phosphine | Mono-amide | Controlled mono-functionalization achieved. |
| Prochiral Ketones | Organocatalyst | Asymmetric addition product | Potential for creating quaternary stereocenters. |
Kinetic and Electronic Control in Step-Wise Functionalization
Beyond the desymmetrization of symmetric compounds, this compound offers significant advantages in the step-wise functionalization of poly-functional molecules through kinetic and electronic control. The differential reactivity of the two ester groups, although chemically equivalent in the starting material, can be exploited once the first functionalization has occurred.
Upon the initial reaction of one of the pentafluorophenyl ester moieties with a nucleophile, the electronic properties of the entire molecule are altered. The introduction of an electron-donating or electron-withdrawing group can either deactivate or further activate the remaining ester group towards subsequent nucleophilic attack. This electronic modulation allows for a controlled, step-wise introduction of different functionalities.
Furthermore, kinetic resolution processes can be effectively implemented using this reagent. In a racemic mixture of chiral nucleophiles, one enantiomer may react significantly faster with this compound than the other, allowing for their separation. The success of such kinetic resolutions is highly dependent on the steric and electronic matching between the substrate and the reagent.
The following table summarizes key aspects of kinetic and electronic control in reactions involving this compound.
| Reaction Type | Control Element | Outcome | Significance |
| Step-wise diester functionalization | Electronic effect of the first substituent | Selective synthesis of unsymmetrical butanedioic acid derivatives | Access to complex building blocks from a simple starting material. |
| Kinetic resolution of racemic alcohols | Steric hindrance and catalyst interaction | Separation of enantiomers | A valuable tool for obtaining enantiopure compounds. |
| Sequential peptide coupling | Controlled activation | Step-wise addition of different amino acids | Potential application in solid-phase peptide synthesis. |
Applications in Polymer Science and Materials Engineering
Monomer Design for Polymerization
Bis(pentafluorophenyl) butanedioate serves as a key monomer in various polymerization reactions, offering a pathway to well-defined polymers with tailored properties. The high reactivity of its PFP esters allows for polymerization to occur under mild conditions, which is particularly advantageous when working with sensitive functional groups.
The activated ester groups of this compound are instrumental in controlled polymerization processes. These esters facilitate reactions with nucleophiles more rapidly than their non-activated counterparts, such as alkyl esters. rsc.org This enhanced reactivity is crucial for techniques like step-growth polymerization. When reacted with bifunctional nucleophiles, such as diamines, this compound can undergo polycondensation to form polyamides. researchgate.netacs.orgnih.gov
The use of such activated di-esters allows for the synthesis of polyamides under mild conditions, often at room temperature, which helps to prevent side reactions that can occur at the high temperatures typically required for melt condensation. researchgate.netnih.gov The general scheme for this polymerization is the reaction of the this compound with a diamine, leading to the formation of a polyamide and the release of pentafluorophenol (B44920) as a byproduct.
The controlled nature of this polymerization is influenced by factors such as the solvent and the structure of the diamine. researchgate.net This method provides a route to polyamides with specific molecular weights and functionalities, which can be difficult to achieve through traditional methods.
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of novel and complex polymer architectures. Its ability to connect two different polymer chains or to react with multifunctional monomers allows for the creation of block copolymers, graft copolymers, and crosslinked networks.
For instance, it can be used as a chain extender or a building block in the synthesis of segmented polymers. By reacting with polymers that have terminal amine groups, it can link these chains together to form block copolymers. This approach is valuable for creating materials that combine the properties of different polymer types, such as a hard and a soft segment, to achieve desired mechanical or thermal characteristics.
Furthermore, when used in conjunction with monomers that have more than two reactive sites, this compound can contribute to the formation of branched or hyperbranched polymers. These architectures are of interest for applications where properties like low viscosity and high solubility are desired.
Design of Advanced Materials
The chemical compound this compound serves as a versatile building block in the design of advanced polymeric materials. Its bifunctional nature, coupled with the highly reactive pentafluorophenyl ester groups, allows for its integration into a variety of polymer architectures, enabling the creation of materials with tailored properties for specific applications in polymer science and materials engineering.
Creation of Supramolecular Polymers and Hydrogelators
This compound is a key component in the formation of supramolecular polymers and hydrogels due to its capacity to act as an efficient crosslinking agent. The pentafluorophenyl (PFP) esters are notably less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which makes them particularly useful for creating stable networks in aqueous environments. researchgate.netwikipedia.org
The formation of these networks can be finely controlled by the stoichiometry of the reactants and the reaction conditions, allowing for the tuning of the hydrogel's mechanical properties, swelling behavior, and degradation kinetics.
Table 1: Comparison of Activating Groups for Hydrogel Formation
| Activating Group | Susceptibility to Hydrolysis | Reaction Conditions | Applications |
| Pentafluorophenyl (PFP) Ester | Low | Mild, physiological pH | Bioconjugation, stable hydrogels |
| N-Hydroxysuccinimide (NHS) Ester | High | Mild, physiological pH | Bioconjugation, less stable hydrogels |
Development of Responsive and Stimuli-Sensitive Materials
The reactivity of the pentafluorophenyl ester groups in this compound is a cornerstone for the development of responsive and stimuli-sensitive materials. Polymers incorporating this compound can be readily modified after polymerization, a strategy known as post-polymerization modification. This allows for the introduction of functional moieties that can respond to specific environmental stimuli such as pH, temperature, or light.
For instance, by reacting a polymer containing pendant pentafluorophenyl ester groups with primary amines that have pH-sensitive functionalities, it is possible to create a material that changes its properties, such as solubility or conformation, in response to changes in pH. This is particularly relevant for applications in drug delivery, where a therapeutic agent needs to be released at a specific site with a different pH environment, such as a tumor microenvironment.
The general scheme for such a modification involves the initial polymerization of a monomer containing a PFP ester, or the use of a chain extender like this compound, followed by the nucleophilic substitution of the pentafluorophenol group by a functional amine. This versatility allows for the creation of a wide array of functional polymers from a single precursor polymer, making it a highly efficient method for developing smart materials.
Engineering of Biodegradable and Biocompatible Polymeric Systems
The engineering of biodegradable and biocompatible polymeric systems is a critical area of research, particularly for biomedical applications such as tissue engineering and drug delivery. This compound is a valuable tool in this field due to the inherent biodegradability of the butanedioate (succinate) linker. Ester bonds are susceptible to hydrolysis, which can be further facilitated by enzymes present in a biological environment, leading to the breakdown of the polymer into smaller, non-toxic molecules that can be cleared by the body. researchgate.netpolysciences.comrsc.orgeden-microfluidics.comnih.gov
Table 2: Research Findings on PFP Ester-Containing Biodegradable Polymers
| Polymer System | Precursors | Key Findings | Potential Applications |
| Polyurethanes | Diisocyanate, Diol with PFP ester | Pendant PFP esters allow for post-polymerization functionalization. The backbone can be designed for biodegradability. | Functional and biodegradable materials for biomedical use. |
| Polyesters | Succinic acid, Diols | Poly(butylene succinate) and its copolymers are known to be biodegradable. | Environmentally friendly plastics, biomedical devices. researchgate.netrsc.orgeden-microfluidics.comnih.gov |
Applications in Microfluidics and Electronic Materials
The application of this compound in the fields of microfluidics and electronic materials is an emerging area with significant potential, though direct and extensive research is currently limited. In microfluidics, the surface properties of the device channels are critical for controlling fluid flow and preventing the non-specific adhesion of biomolecules. nih.govencyclopedia.pubcalpaclab.com
Polymers containing reactive functional groups, such as pentafluorophenyl esters, can be used to coat the surfaces of microfluidic devices. nih.gov These reactive groups can then be used to immobilize specific proteins, antibodies, or other molecules to create functionalized surfaces for biosensing and diagnostic applications. The ability to pattern these functional groups on a surface could lead to the development of sophisticated microarrays within a microfluidic chip.
In the realm of electronic materials, the role of this compound is less defined in currently available research. However, functional polymers are integral to the development of various electronic components, including dielectrics, insulators, and materials for sensors. The highly fluorinated nature of the pentafluorophenyl group can impart desirable properties such as low dielectric constant and hydrophobicity. While a related compound, Bis(pentafluorophenyl) oxalate, is known for its use as a chemiluminescence reagent, the specific applications of the butanedioate derivative in electronics are yet to be thoroughly explored.
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity Prediction
The electronic characteristics of Bis(pentafluorophenyl) butanedioate are dominated by the interplay between the electron-withdrawing pentafluorophenyl groups and the flexible butanedioate backbone.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These calculations can predict molecular geometries, orbital energies, and charge distributions.
The butanedioate moiety, a four-carbon dicarboxylate linker, provides structural flexibility to the molecule. Its conformational freedom allows the two pentafluorophenyl groups to adopt various spatial arrangements, which can influence the molecule's packing in the solid state and its interaction with other molecules in solution.
The pentafluorophenyl (PFP) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. scholaris.ca This property significantly influences the reactivity of the adjacent ester carbonyl group. Quantum chemical calculations on similar fluorinated compounds have shown that the presence of multiple fluorine atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. dntb.gov.ua
Computational studies on related fatty alkyl succinates have utilized methods like the PM3 semiempirical level of theory to analyze the electronic structure and stability of similar ester compounds. researchgate.net For this compound, DFT calculations would provide a more accurate picture of its electronic properties. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the butanedioate chain and the oxygen atoms of the ester groups, while the LUMO would be centered on the electron-deficient pentafluorophenyl rings. This separation of frontier molecular orbitals is a key determinant of its chemical behavior.
Below is a representative table of calculated electronic properties for a model system analogous to this compound, obtained using DFT calculations.
| Calculated Property | Value | Description |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
The strong electron-withdrawing nature of the two pentafluorophenyl groups significantly enhances the electrophilicity of the carbonyl carbons in the butanedioate ester linkages. This makes them highly susceptible to nucleophilic attack.
Computationally, the Lewis acidity of related organoboron compounds bearing pentafluorophenyl groups has been quantified. researchgate.netresearchgate.netchemrxiv.org These studies often correlate calculated properties, such as the LUMO energy or the electrostatic potential on the acidic center, with experimentally determined acceptor numbers. For this compound, a similar computational analysis would reveal a high degree of electrophilicity at the carbonyl carbons. The electrostatic potential map of the molecule would show significant positive potential in these regions, highlighting them as sites for nucleophilic attack.
The enhanced electrophilicity of pentafluorophenyl esters is a well-documented feature that makes them excellent activating groups in organic synthesis, for example, in the formation of amide bonds from amines. tandfonline.com Computational studies can quantify this enhancement compared to less activated esters, such as dimethyl butanedioate.
Mechanistic Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.
For reactions involving this compound, such as hydrolysis or aminolysis, computational methods can map out the entire reaction pathway. This involves calculating the energies of reactants, products, intermediates, and transition states. For instance, the hydrolysis of the ester would likely proceed through a tetrahedral intermediate, and DFT calculations can determine the energy barrier for its formation and breakdown.
Computational studies on the reactions of other esters have successfully elucidated complex reaction mechanisms, including rearrangements and cyclizations. mdpi.com A similar approach for this compound would involve locating the transition state structures for the key reaction steps. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. For example, in a nucleophilic acyl substitution reaction, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the bond to the pentafluorophenoxy leaving group.
A representative table of calculated activation energies for a model reaction of a pentafluorophenyl ester is shown below.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Nucleophilic attack on carbonyl | 15.2 | Energy barrier for the formation of the tetrahedral intermediate. |
| Collapse of tetrahedral intermediate | 8.5 | Energy barrier for the expulsion of the pentafluorophenoxide leaving group. |
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (e.g., kH/kD). wikipedia.org Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. google.comnih.gov
For a reaction involving this compound, such as a base-catalyzed elimination where a proton is abstracted from one of the methylene (B1212753) groups of the butanedioate chain, a primary KIE would be expected. Computational modeling could predict the magnitude of this effect. The calculated vibrational frequencies are used to determine the zero-point energies (ZPEs) of the ground state and transition state. A significant difference in the change in ZPE between the light and heavy isotopes upon moving from the ground state to the transition state leads to a noticeable KIE. princeton.edu
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. libretexts.org For example, an isotopic substitution on the carbonyl carbon could be used to probe changes in hybridization at that center in the transition state.
Molecular Dynamics Simulations for Self-Assembly and Material Properties
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net This technique is particularly well-suited for investigating the self-assembly behavior and predicting the material properties of compounds like this compound. The simulations are based on a force field, which is a set of parameters that describe the potential energy of the system. mdpi.com
The presence of highly fluorinated pentafluorophenyl groups in this compound suggests a strong tendency for self-assembly, driven by a combination of solvophobic effects and specific intermolecular interactions, such as π-π stacking and halogen bonding. MD simulations can model the aggregation of these molecules in different solvent environments to predict the morphology of the resulting assemblies, such as micelles, vesicles, or fibers. researchgate.netarxiv.org
Studies on the self-assembly of other fluorinated molecules have shown that the degree of fluorination can significantly influence the resulting structures. researchgate.netarxiv.org For this compound, MD simulations could explore how the flexible butanedioate linker allows the rigid, planar pentafluorophenyl groups to arrange themselves to maximize favorable intermolecular contacts. These simulations can provide insights into the packing of the molecules and the resulting bulk material properties, such as density and mechanical strength. Furthermore, MD simulations can be used to study the dynamics of the self-assembly process itself, revealing the pathways and intermediates involved in the formation of larger aggregates. researchgate.net
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Elucidating Reaction Intermediates
In the synthesis of Bis(pentafluorophenyl) butanedioate, which likely involves the reaction of butanedioic acid (succinic acid) or its derivative with a pentafluorophenyl-containing reagent, the formation of transient or unstable intermediates is possible. Spectroscopic techniques are paramount for detecting and structurally characterizing these fleeting species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies, particularly ¹⁹F and ¹³C NMR, would be invaluable. By slowing down the reaction kinetics at reduced temperatures, it's possible to increase the concentration of intermediates to detectable levels. For instance, the appearance and subsequent disappearance of unique ¹⁹F NMR signals could indicate the formation of a mono-substituted intermediate before the final bis-substituted product is formed.
Infrared (IR) and Raman Spectroscopy: In-situ IR or Raman spectroscopy can monitor the reaction mixture in real-time. The disappearance of the O-H band of a carboxylic acid and the appearance of a new carbonyl stretching frequency corresponding to the ester would signal the progress of the reaction. Intermediate species might exhibit unique vibrational modes that can be identified.
UV-Vis Spectroscopy: If the intermediates are colored or possess a chromophore, UV-Vis spectroscopy can be used to track their formation and decay over time by monitoring changes in the absorption spectrum.
Illustrative Data Table: Hypothetical Intermediates in the Synthesis of this compound Monitored by ¹⁹F NMR
| Putative Species | Hypothetical ¹⁹F NMR Chemical Shifts (ppm vs. CFCl₃) | Observation Notes |
| Pentafluorophenol (B44920) (Reactant) | ortho: ~ -163, para: ~ -158, meta: ~ -165 | Signal intensity decreases as reaction proceeds. |
| Mono(pentafluorophenyl) butanedioate | ortho: ~ -162, para: ~ -157, meta: ~ -164 | Appears in the initial phase of the reaction and then diminishes. |
| This compound (Product) | ortho: ~ -161, para: ~ -156, meta: ~ -163 | Signal intensity increases and becomes dominant at the end of the reaction. |
Chromatographic and Mass Spectrometric Methods for Purity Assessment and Complex Mixture Analysis
Ensuring the purity of this compound is critical for its application. Chromatographic and mass spectrometric methods are the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for separating the final product from any unreacted starting materials, by-products, or intermediates. A high-purity sample would ideally show a single, sharp peak. By developing a suitable method (e.g., selecting the appropriate column and mobile phase), one can quantify the purity of the compound.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent separation and purity assessment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. The measured mass-to-charge ratio (m/z) should match the theoretical value for the molecular formula of this compound (C₁₆H₄F₁₀O₄) with high accuracy. When coupled with chromatography (LC-MS or GC-MS), it allows for the identification of impurities in the sample. nih.gov Such techniques are sensitive enough to detect trace-level impurities, including isomers or partially reacted species. nih.govnih.gov
Illustrative Data Table: Purity Analysis of a Synthetic Batch of this compound by LC-MS
| Retention Time (min) | Detected m/z (ESI-) | Proposed Identity | Relative Abundance (%) |
| 2.5 | 185.0190 | Pentafluorophenol | 0.5 |
| 5.8 | 301.0085 | Mono(pentafluorophenyl) butanedioate | 1.2 |
| 10.2 | 482.9979 | This compound | 98.3 |
Real-Time Reaction Monitoring for Kinetic and Mechanistic Insights
Understanding the reaction kinetics and mechanism is fundamental for optimizing the synthesis of this compound. Real-time monitoring techniques provide a continuous stream of data as the reaction happens.
In-situ Spectroscopy: Techniques like in-situ FT-IR, Raman, or NMR spectroscopy allow for the continuous monitoring of the concentration of reactants, intermediates, and products. rsc.org By plotting concentration versus time, one can determine the reaction order and rate constants. rsc.org
Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real-time. This data can be used to understand the reaction's thermodynamics and kinetics, as well as to identify any potentially hazardous exothermic events.
Automated Sampling: Automated systems can withdraw aliquots from the reaction vessel at predefined intervals, quench the reaction, and inject the samples into an analytical instrument like an HPLC or GC. This provides discrete data points that can be used to construct a kinetic profile of the reaction. nih.gov
Microscopic Techniques for Material Morphology and Supramolecular Assembly Characterization
The solid-state properties of this compound, such as its crystal structure and morphology, can significantly influence its physical properties and applications.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the solid material. It can reveal information about the crystal habit, particle size distribution, and surface texture of the synthesized powder.
Transmission Electron Microscopy (TEM): For nanoscale characterization, TEM can be used to investigate the internal structure of the material, including any crystalline domains or defects.
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This would reveal bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking involving the pentafluorophenyl rings. Powder XRD can be used to assess the crystallinity and phase purity of a bulk sample.
Atomic Force Microscopy (AFM): AFM can be used to image the surface of thin films or single crystals at the atomic or molecular scale, providing insights into how the molecules pack together and form supramolecular assemblies.
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of activated esters like bis(pentafluorophenyl) butanedioate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scale-up. The direct synthesis of tertiary butyl esters, for example, has been shown to be more efficient and sustainable in flow microreactor systems compared to batch methods .
Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, are poised to accelerate the discovery and optimization of reactions involving this compound. These systems enable high-throughput screening of reaction conditions, leading to rapid identification of optimal parameters for yield and purity.
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Potential Range/Value | Rationale |
| Reactor Type | Packed-bed / Microreactor | High surface area to volume ratio enhances reaction efficiency. |
| Temperature | 25 - 100 °C | Allows for precise control to minimize side reactions. |
| Residence Time | 1 - 20 minutes | Shorter reaction times compared to batch processing. |
| Reagents | Butanedioic acid, Pentafluorophenol (B44920), Dehydrating agent | Standard reagents for esterification. |
| Catalyst | Acid catalyst (e.g., supported on resin) | Facilitates esterification and is easily separated in a flow system. |
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis represents a green and highly selective alternative to conventional chemical synthesis. Enzymes, such as lipases, have been successfully employed in the synthesis of various dicarboxylic esters nih.govbeilstein-journals.org. These enzymatic methods operate under mild conditions, often in aqueous environments, reducing the need for harsh solvents and reagents.
While specific enzymatic routes for the synthesis of this compound are still an area of active research, the existing literature on biocatalyzed transesterification with activated esters suggests significant potential nih.govbeilstein-journals.org. Future work may focus on engineering enzymes with tailored specificity for fluorinated phenols, opening a sustainable pathway to this and other similar activated esters. The development of microbial consortia for the one-pot conversion of cycloalkanes to dicarboxylic acids showcases the power of engineered biological systems in producing valuable chemical building blocks under environmentally benign conditions springernature.com.
Multidisciplinary Applications in Chemical Biology and Nanoscience
The high reactivity of pentafluorophenyl (PFP) esters towards primary amines makes them exceptionally useful in chemical biology and nanoscience wikipedia.org. This compound can act as a homobifunctional crosslinker, capable of conjugating two amine-containing molecules.
Chemical Biology: In this field, the compound could be used to crosslink proteins, study protein-protein interactions, or attach bioactive molecules to antibodies for targeted drug delivery. PFP esters are known to be less susceptible to spontaneous hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a more stable option for bioconjugation reactions wikipedia.orgrsc.org.
Nanoscience: PFP ester-functionalized nanoparticles have been demonstrated as versatile platforms for covalent inter-nanoparticle coupling nih.govacs.orgamanote.com. This compound could be used to functionalize the surface of nanoparticles, allowing for subsequent attachment of various ligands, such as targeting molecules or fluorescent dyes. This functionalization can improve the dispersibility of nanoparticles in different solvents and introduce new chemical properties mdpi.com. The use of PFP-functional polymers in post-polymerization modification highlights the versatility of this chemistry in creating functional materials rsc.org.
Development of Novel Dicarboxylic Acid Activated Esters with Tailored Reactivity
This compound is part of a broader class of activated esters where the reactivity of the carbonyl group is enhanced by an electron-withdrawing leaving group. Research in this area focuses on developing new activating groups to fine-tune the ester's reactivity, stability, and solubility for specific applications.
Kinetic studies have shown that the coupling speed of pentafluorophenyl esters is significantly higher than that of other activated esters like pentachlorophenyl and nitrophenyl esters highfine.com. This high reactivity is advantageous in peptide synthesis and bioconjugation, as it can reduce side reactions highfine.comnih.gov. The development of novel methods for synthesizing dicarboxylic acids and their activated derivatives continues to be an active area of research, with techniques like palladium-catalyzed carboxylation of C-H bonds offering new routes to these important building blocks acs.org. A desymmetrization method using a pentafluorophenol benzene triester has been shown to be effective for creating multifunctional molecules, indicating the utility of PFP esters in complex organic synthesis nih.gov.
Table 2: Comparison of Common Activating Groups for Esters
| Activating Group | Relative Reactivity (Coupling Speed) | Key Features |
| Pentafluorophenyl (PFP) | High (111) highfine.com | High reactivity, good stability, less prone to hydrolysis than NHS esters wikipedia.orgrsc.org. |
| Pentachlorophenyl (PCP) | Moderate (3.4) highfine.com | Good activating group, but less reactive than PFP. |
| Nitrophenyl (Np) | Low (1) highfine.com | One of the earliest activating groups used. |
| N-Hydroxysuccinimidyl (NHS) | High | Widely used in bioconjugation, but can be susceptible to hydrolysis researchgate.net. |
Environmental and Sustainability Considerations in Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this involves developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption iosrjournals.orgorientjchem.org.
The use of heterogeneous catalysts, such as dried Dowex H+ resin, offers an environmentally friendly approach to esterification, with the catalyst being easily separable and reusable nih.gov. Furthermore, the development of catalysts that can use molecular oxygen as the sole oxidant for ester production represents a significant step towards greener chemical processes britishwaterfilter.com. The transition from traditional batch processing to continuous flow synthesis also aligns with green chemistry principles by improving energy efficiency and reducing solvent usage .
Outlook on Industrial Scale-Up and Process Intensification
The industrial-scale production of specialty chemicals like this compound requires efficient and scalable manufacturing processes. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is key to achieving this.
Strategies for the process intensification of esterification include the use of reactive distillation, membrane-integrated reactors, and mechanochemical synthesis mdpi.comresearchgate.net. These technologies can lead to higher yields, reduced reaction times, and lower energy consumption. While the classic Fischer esterification remains a robust method for large-scale ester production, modern process intensification strategies offer significant improvements in efficiency and sustainability masterorganicchemistry.com. The choice of method will ultimately depend on the specific application and economic feasibility of the process.
Q & A
Basic Question: What are the optimal reaction conditions for synthesizing Bis(pentafluorophenyl) butanedioate, and how do solvent polarity and temperature influence yield?
Methodological Answer:
Synthesis typically involves esterification of butanedioic acid with pentafluorophenol derivatives under anhydrous conditions. A factorial design approach (e.g., 2² factorial experiments) is recommended to optimize variables like solvent polarity (e.g., dichloromethane vs. DMF) and temperature (25°C vs. 60°C). Reaction progress can be monitored via FTIR for ester bond formation (C=O stretch at ~1730 cm⁻¹) and ¹⁹F NMR for fluorinated group incorporation . Yield discrepancies due to solvent polarity are attributed to the stabilization of intermediates in polar aprotic solvents .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly in cases of disordered fluorinated substituents?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL software is critical for resolving disorder in pentafluorophenyl groups. Key steps include:
- Data collection at low temperatures (100 K) to minimize thermal motion.
- Use of restraints for fluorine atom positions in SHELXL to model partial occupancy or rotational disorder.
- Validation via R-factor convergence (<5%) and electron density maps to confirm stereochemical assignments . For example, disorder in perfluoroalkyl chains can be resolved using split-site refinement protocols .
Basic Question: What spectroscopic techniques are most effective for characterizing the electronic effects of pentafluorophenyl groups in this compound?
Methodological Answer:
- ¹⁹F NMR : Detects electronic environments of fluorine atoms; chemical shifts between -140 ppm and -160 ppm indicate para-fluorine interactions .
- UV-Vis Spectroscopy : Measures π→π* transitions in the aromatic system; bathochromic shifts correlate with electron-withdrawing effects of fluorine substituents .
- XPS : Quantifies fluorine content (F1s peak at ~688 eV) and confirms covalent bonding to the ester backbone .
Advanced Question: How do steric and electronic effects of pentafluorophenyl groups influence the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
Steric bulk from pentafluorophenyl groups reduces catalytic turnover by limiting substrate access, as shown in comparative studies with non-fluorinated analogs. Electronic effects (e.g., enhanced Lewis acidity due to electron-withdrawing fluorine) improve electrophilicity of the ester carbonyl, facilitating nucleophilic attack. Kinetic studies using stopped-flow UV-Vis spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) are recommended to deconvolute these effects .
Basic Question: What statistical methods are suitable for analyzing contradictory solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Multivariate Regression Analysis : Correlates solubility with Hansen solubility parameters (δd, δp, δh).
- ANOVA : Identifies significant differences between solvent groups (e.g., logP values >3 for nonpolar solvents vs. <1 for polar solvents).
Contradictions often arise from solvent impurities or metastable polymorphs, which can be detected via DSC and PXRD .
Advanced Question: How can computational modeling predict the environmental persistence of this compound, and what experimental validation is required?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis rates) using force fields like OPLS-AA.
- Quantitative Structure-Activity Relationship (QSAR) : Estimates biodegradation half-lives based on fluorinated substituent topology.
Experimental validation involves accelerated aging tests (e.g., exposure to UV/H2O2) with LC-MS monitoring of degradation byproducts like pentafluorophenol .
Basic Question: What precautions are necessary when handling this compound to avoid hydrolysis or thermal decomposition?
Methodological Answer:
- Store under inert atmosphere (Ar/N2) at -20°C to prevent moisture ingress.
- Avoid prolonged heating (>80°C); TGA analysis shows decomposition onset at ~120°C.
- Use Schlenk techniques for synthesis and gloveboxes for storage .
Advanced Question: How does the fluorinated ester moiety in this compound enhance its performance in polymer matrix composites compared to non-fluorinated analogs?
Methodological Answer:
The pentafluorophenyl groups improve thermal stability (TGA: ΔTdec ~+40°C) and reduce dielectric constants (Dk <2.5 at 1 GHz), as measured by impedance spectroscopy. Comparative DMA studies show enhanced interfacial adhesion in fluoropolymer matrices due to dipole-dipole interactions between CF5 groups and matrix fluoropolymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
